N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxyphenyl)oxalamide

Description

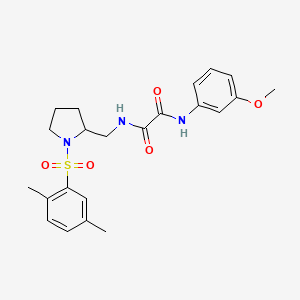

N1-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic small molecule characterized by:

- A pyrrolidine core substituted at the 1-position with a 2,5-dimethylphenylsulfonyl group.

- An oxalamide bridge (N-C(=O)-C(=O)-N) linking the pyrrolidine to a 3-methoxyphenyl moiety.

- Key functional groups: sulfonamide, oxalamide, and methoxy substituents.

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-15-9-10-16(2)20(12-15)31(28,29)25-11-5-7-18(25)14-23-21(26)22(27)24-17-6-4-8-19(13-17)30-3/h4,6,8-10,12-13,18H,5,7,11,14H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLOSZICKNTZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a sulfonamide group, a pyrrolidine moiety, and an oxalamide group, enhances its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is C23H29N3O5S. The structural complexity contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 453.56 g/mol |

| IUPAC Name | This compound |

| CAS Number | 896287-28-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the oxalamide moiety aids in stability and solubility in biological environments.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Protein Binding : Enhanced binding affinity due to structural features allows it to interact effectively with target proteins.

- Solubility and Stability : The oxalamide group improves solubility in physiological conditions, facilitating better bioavailability.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The specific interactions of this compound with cellular targets may lead to apoptosis or cell cycle arrest in tumor cells.

Antimicrobial Properties

The sulfonamide component suggests potential antimicrobial activity. Compounds with sulfonamide groups are known for their antibacterial properties, indicating that this compound could be effective against certain bacterial strains.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

-

Study A : A comparative analysis of sulfonamide derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria.

Compound Name Activity Type Result Sulfanilamide Antibacterial Effective against S. aureus N1-(4-chlorobenzyl) derivative Anticancer Induced apoptosis in cancer cells - Study B : Evaluation of pyrrolidine-based compounds revealed enhanced binding affinity to target proteins involved in cancer progression.

Comparison with Similar Compounds

Structural Analogs Identified in Literature

The most relevant structural analog is N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide (), which shares the pyrrolidine-oxalamide scaffold but differs in substituents. Key comparisons are summarized below:

Table 1: Structural and Theoretical Property Comparison

Impact of Substituent Variations

(a) Sulfonyl Group Modifications

- Compound : The 4-methoxyphenyl substituent is para-oriented, with a strong electron-donating methoxy group. This may enhance resonance stabilization of the sulfonamide group, altering binding affinity or metabolic stability .

(b) Amide-Linked Moieties

- The 3-methoxyphenyl group in the target compound is more lipophilic, which could improve membrane permeability but reduce aqueous solubility.

(c) Oxalamide Bridge

Both compounds retain the oxalamide linker, which is rigid and may enforce specific conformations for target binding. The oxalamide’s carbonyl groups likely participate in hydrogen bonding with biological targets.

Q & A

Q. Key Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in coupling steps .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonylation .

- Stereoselectivity : Use of chiral auxiliaries or enantiopure starting materials can improve stereochemical outcomes .

Which analytical techniques are most reliable for confirming the structural integrity and purity of oxalamide derivatives?

Answer:

A combination of spectroscopic and chromatographic methods ensures rigorous characterization:

- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and substituent positions. For example, aromatic protons in the 3-methoxyphenyl group appear as distinct doublets (δ 7.41–7.82 ppm) .

- LC-MS/APCI+ : Validates molecular weight (e.g., observed m/z 423.27 vs. calculated 422.12) and detects impurities .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 90–95% purity) ensures batch consistency .

- HRMS : High-resolution mass spectrometry resolves isotopic patterns and confirms molecular formula .

Advanced Tip : Dynamic NMR at elevated temperatures (e.g., 50°C in DMSO-d6) can clarify conformational exchange in pyrrolidine rings .

How can stereochemical outcomes in the synthesis of pyrrolidine-containing oxalamides be controlled, and what analytical strategies resolve isomeric mixtures?

Answer:

Stereochemical Control :

Q. Analytical Strategies :

- Chiral HPLC : Employing columns like Chiralpak AD-H to resolve enantiomers (e.g., baseline separation of 1:1 stereoisomer mixtures) .

- Circular Dichroism (CD) : Confirms absolute configuration of isolated enantiomers.

- NOESY NMR : Identifies spatial proximity of substituents to assign stereochemistry in complex cases .

What in vitro assays are appropriate for evaluating the biological activity of sulfonamide-functionalized oxalamides, and how can conflicting data from different assay models be reconciled?

Answer:

Assay Selection :

- Enzyme Inhibition Assays : For targets like soluble epoxide hydrolase (sEH), use fluorogenic substrates (e.g., PHOME) to measure IC50 values .

- Antiviral Activity : HIV-1 entry inhibition assays (e.g., TZM-bl cell-based luciferase reporter system) quantify EC50 values .

- Cytotoxicity Profiling : Parallel testing in HEK293 or Vero cells ensures selectivity (e.g., CC50 > 100 μM) .

Q. Resolving Data Conflicts :

- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct target binding .

- Assay Optimization : Adjust cell lines, substrate concentrations, or incubation times to reduce off-target effects. For example, discrepancies in sEH inhibition may arise from differences in substrate turnover rates between recombinant enzymes and cellular lysates .

What computational methods support structure-activity relationship (SAR) analysis of oxalamide derivatives targeting enzymatic pathways?

Answer:

Key Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets like sEH or HIV-1 gp120. For example, sulfonamide oxygen atoms form hydrogen bonds with catalytic residues (e.g., Tyr465 in sEH) .

- QSAR Modeling : Partial least squares (PLS) regression correlates electronic descriptors (e.g., Hammett σ) with inhibitory potency .

- MD Simulations : GROMACS simulations assess conformational stability of enzyme-inhibitor complexes over 100-ns trajectories .

Case Study : Substituent effects (e.g., 2,5-dimethyl vs. 3-methoxy groups) on logP and binding affinity can be quantified using CoMFA/CoMSIA models .

How can researchers optimize reaction conditions to scale up synthesis without compromising stereochemical purity?

Answer:

Scale-Up Strategies :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing racemization during exothermic steps .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, temperature, catalyst loading) identifies robust conditions. For example, a central composite design maximized yield (52%) while maintaining >95% enantiomeric excess (ee) .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Q. Critical Considerations :

- Solvent Recycling : Ethyl acetate/hexane mixtures can be recovered via distillation to reduce costs .

- Crystallization Engineering : Seeding techniques ensure consistent crystal morphology and purity during isolation .

What are the common degradation pathways of oxalamide derivatives under storage conditions, and how can stability be enhanced?

Answer:

Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.